(4Z)-1-phenyl-4-[4-(propan-2-yl)benzylidene]pyrazolidine-3,5-dione
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Overview
Description
(4Z)-1-phenyl-4-[4-(propan-2-yl)benzylidene]pyrazolidine-3,5-dione is a chemical compound with a unique structure that includes a pyrazolidine-3,5-dione core and a phenyl group
Mechanism of Action
Target of Action
This compound is a derivative of pyrazolidine-3,5-dione, a class of compounds known for their diverse biological activities
Mode of Action
Pyrazolidine-3,5-dione derivatives have been reported to exhibit various pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor effects . The compound’s interaction with its targets likely involves binding to specific receptors or enzymes, leading to changes in cellular processes.
Biochemical Pathways
Pyrazolidine-3,5-dione derivatives have been associated with a range of biological activities, suggesting they may interact with multiple pathways
Result of Action
Given the reported activities of related compounds, it is plausible that this compound could induce changes in cellular processes, potentially leading to therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-1-phenyl-4-[4-(propan-2-yl)benzylidene]pyrazolidine-3,5-dione typically involves the condensation of 1-phenylpyrazolidine-3,5-dione with 4-(propan-2-yl)benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4Z)-1-phenyl-4-[4-(propan-2-yl)benzylidene]pyrazolidine-3,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl and benzylidene groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(4Z)-1-phenyl-4-[4-(propan-2-yl)benzylidene]pyrazolidine-3,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 1-phenylpyrazolidine-3,5-dione
- 4-(propan-2-yl)benzaldehyde
- Dichloroaniline
Uniqueness
(4Z)-1-phenyl-4-[4-(propan-2-yl)benzylidene]pyrazolidine-3,5-dione is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(4Z)-1-phenyl-4-[(4-propan-2-ylphenyl)methylidene]pyrazolidine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-13(2)15-10-8-14(9-11-15)12-17-18(22)20-21(19(17)23)16-6-4-3-5-7-16/h3-13H,1-2H3,(H,20,22)/b17-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPVMHSLIEHEIJS-ATVHPVEESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C2C(=O)NN(C2=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)NN(C2=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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